molecular formula C21H27Cl2N3O3S B2520374 3-chloro-N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)benzamide hydrochloride CAS No. 1329641-37-3

3-chloro-N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)benzamide hydrochloride

Cat. No.: B2520374
CAS No.: 1329641-37-3
M. Wt: 472.43
InChI Key: SNVLJTQGBCVBMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)benzamide hydrochloride is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)benzamide hydrochloride typically involves multiple steps. The process begins with the preparation of the piperazine derivative, which is then subjected to further reactions to introduce the sulfonyl and benzamide groups. Common reagents used in these reactions include sulfonium salts, diphenylvinylsulfonium triflate, and various bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory-scale procedures to ensure higher yields and purity. This would include the use of automated reactors and stringent control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)benzamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

3-chloro-N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)benzamide hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on various biological pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    4-phenethylpiperazine: A simpler piperazine derivative with similar biological activities.

    N-(2-(4-phenethylpiperazin-1-yl)ethyl)benzamide: Lacks the sulfonyl group but shares other structural features.

    3-chloro-N-(2-(piperazin-1-yl)ethyl)benzamide: Lacks the phenethyl group but shares other structural features.

Uniqueness

3-chloro-N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)benzamide hydrochloride is unique due to the presence of both the sulfonyl and phenethyl groups, which may contribute to its distinct biological activities and potential therapeutic effects .

Properties

IUPAC Name

3-chloro-N-[2-[4-(2-phenylethyl)piperazin-1-yl]sulfonylethyl]benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN3O3S.ClH/c22-20-8-4-7-19(17-20)21(26)23-10-16-29(27,28)25-14-12-24(13-15-25)11-9-18-5-2-1-3-6-18;/h1-8,17H,9-16H2,(H,23,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNVLJTQGBCVBMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=CC(=CC=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.